N-(4-bromo-3-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O3S/c1-11-8-12(2-3-13(11)19)21-14(25)9-24-10-20-16-15(17(24)26)28-18(22-16)23-4-6-27-7-5-23/h2-3,8,10H,4-7,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYCVSHCAKZYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions The process begins with the bromination of 3-methylphenyl to introduce the bromine atom at the 4-position This is followed by the formation of the thiazolopyrimidine core through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reagent in various organic transformations due to its reactive functional groups. The unique combination of functional groups offers opportunities for creating novel compounds with tailored properties .
Biology
Research has indicated that N-(4-bromo-3-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibits significant biological activity. Studies have focused on its potential antimicrobial, antiviral, and anticancer properties. For example, derivatives of this compound have shown promising results in inhibiting bacterial growth and demonstrating cytotoxic effects against cancer cell lines .
Case Study: Anticancer Activity
A recent study evaluated the anticancer activity of synthesized derivatives against human breast adenocarcinoma (MCF7) using Sulforhodamine B assay. The results indicated that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation .
Medicine
The compound is being investigated as a potential therapeutic agent for various diseases. Its unique structure allows it to interact with specific molecular targets and pathways within biological systems. The presence of the morpholino group enhances solubility and bioavailability, facilitating cellular uptake and distribution . Ongoing research aims to elucidate its mechanisms of action and therapeutic efficacy.
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to assess how this compound binds to target proteins involved in disease processes. These studies provide insights into its potential as a lead compound for drug development .
Industry
In industrial applications, this compound is utilized in developing new materials such as polymers and advanced composites. Its reactive functional groups facilitate the incorporation into various polymer matrices, enhancing material properties .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the thiazolopyrimidine core are believed to play key roles in binding to target proteins or enzymes, modulating their activity. The morpholino group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on three key structural motifs: (1) thiazolo-pyrimidine cores, (2) morpholine-containing acetamides, and (3) bromophenyl-substituted derivatives.
Thiazolo[4,5-d]pyrimidine Derivatives
Key Differences :
- Bromophenyl substitution may enhance target binding compared to chlorophenyl or methylphenyl groups in analogs .
Morpholine-Containing Acetamides
Key Differences :
- The target compound’s thiazolo-pyrimidine core may offer better metabolic stability compared to thiazol-2-yl or pyrrolo-pyridazine scaffolds .
- The bromophenyl group provides distinct electronic effects compared to trifluoromethyl or benzyl groups.
Bromophenyl-Substituted Acetamides
Key Differences :
- The target compound’s fused thiazolo-pyrimidine core likely exhibits higher target specificity than thiadiazole or pyrroloquinoline derivatives .
- Bromine’s electron-withdrawing effects may enhance binding affinity compared to non-halogenated analogs.
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis is more streamlined than multi-step protocols for pyrrolo-pyridazine derivatives () but less efficient than microwave-assisted routes () .
- Solubility : Morpholine and acetamide linkages likely improve solubility compared to fully aromatic analogs (e.g., ) .
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has drawn attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Brominated Phenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Morpholino Group : Increases solubility and bioavailability.
- Thiazolopyrimidine Core : Implicated in various biological activities.
The IUPAC name for the compound is N-(4-bromo-3-methylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazolopyrimidine core is believed to bind to various proteins or enzymes, modulating their activity. The morpholino group may facilitate cellular uptake, enhancing the compound's efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazole-based compounds have shown promising results against various bacterial strains and fungi .
Anti-inflammatory Effects
In vivo studies have demonstrated that related thiazole derivatives possess anti-inflammatory properties. Such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound may also exert similar effects.
Anticancer Potential
Thiazolopyrimidine derivatives have been investigated for their anticancer activity. For example, certain analogs have shown the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines . The specific interactions of this compound with cancer-related pathways warrant further investigation.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Bromination of 3-Methylphenol : Introduction of the bromine atom at the 4-position.
- Formation of the Thiazolopyrimidine Core : Cyclization reactions involving appropriate precursors.
- Acetylation : Final modification to form the acetamide group.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of thiazole-based compounds:
These findings suggest that compounds structurally related to this compound may have broad therapeutic potential across various diseases.
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Conditions | Monitoring Technique | Reference |
|---|---|---|---|
| Temperature | 60–80°C (core formation) | TLC | |
| Solvent | DMF or THF | NMR (intermediates) | |
| Reaction Time | 12–24 hrs (substitution step) | HPLC |
Basic: What analytical techniques confirm the compound’s structural integrity?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), morpholine protons (δ 3.6–3.8 ppm), and acetamide NH (δ 10.1–10.3 ppm) .
- 13C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and quaternary carbons in the thiazolopyrimidine core .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C20H21BrN4O3S: 516.04) .
- X-ray Crystallography : Resolves crystal packing and bond angles using SHELX software for refinement .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay conditions or compound purity. Methodological strategies include:
- Standardized Assays : Use kinase inhibition assays (e.g., CDK2/Cyclin A) with consistent ATP concentrations (10 μM) and controls .
- Orthogonal Purity Checks : Combine HPLC (>98% purity) with elemental analysis to rule out impurities .
- Dose-Response Curves : Validate IC50 values across multiple replicates (n ≥ 3) to assess reproducibility .
Q. Example Data Conflict Resolution :
| Study | Reported IC50 (μM) | Assay Condition | Resolution Strategy |
|---|---|---|---|
| A | 0.5 | 5 mM ATP | Re-test at 10 mM ATP |
| B | 2.1 | 1% DMSO | Reduce DMSO to 0.5% |
Advanced: What mechanistic insights guide its potential as a kinase inhibitor?
Answer:
The compound’s thiazolopyrimidine core and morpholine group enable ATP-competitive binding to kinase catalytic domains. Key steps:
Molecular Docking : Use AutoDock Vina to predict binding poses in CDK2 (PDB: 1HCL), focusing on hydrogen bonds with Glu81 and hydrophobic interactions with Ile10 .
Enzyme Kinetics : Perform Lineweaver-Burk plots to confirm competitive inhibition (Km increases with inhibitor concentration) .
Cellular Validation : Assess anti-proliferative effects in HeLa cells via MTT assays, correlating IC50 with kinase inhibition .
Basic: How to compare this compound with structurally similar analogs?
Answer:
Focus on substituent effects using:
- SAR Tables : Compare bromo/methyl vs. chloro/fluoro substituents on activity:
| Compound | R1 (Aromatic) | R2 (Heterocycle) | IC50 (CDK2, μM) |
|---|---|---|---|
| Target Compound | 4-Br, 3-Me | Morpholine | 0.7 |
| N-(3-chloro-4-methylphenyl) | 3-Cl, 4-Me | Thiomorpholine | 1.2 |
- Computational Tools : Calculate logP (AlogPS) and polar surface area (PSA) to correlate with bioavailability .
Advanced: What strategies mitigate synthetic challenges in scaling up?
Answer:
- Catalyst Screening : Test Pd/C vs. CuI for Buchwald-Hartwig coupling to improve morpholine substitution yield .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce purification steps .
- Flow Chemistry : Automate acetamide coupling in continuous reactors to maintain temperature control (±2°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
